5-Sec-butylbarbituric acid
Overview
Description
5-Sec-butylbarbituric acid is a derivative of barbituric acid, characterized by the presence of a sec-butyl group at the 5-position of the pyrimidine ring. This compound is known for its applications in the field of neurology, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-sec-butylbarbituric acid typically involves the alkylation of barbituric acid. One common method includes the reaction of diethyl n-butylmalonate with urea in the presence of a strong base such as sodium ethoxide (NaOEt). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired barbituric acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Sec-butylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated barbituric acids.
Scientific Research Applications
5-Sec-butylbarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is studied for its effects on GABA receptors, providing insights into neurotransmission and potential therapeutic applications.
Medicine: It has been explored for its sedative and hypnotic properties, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the synthesis of other barbiturate derivatives and as a chemical intermediate in various processes
Mechanism of Action
The mechanism of action of 5-sec-butylbarbituric acid involves its interaction with GABA receptors. It binds to a distinct site on the GABA A receptor, associated with a chloride ion channel. Upon binding, it increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA at the postsynaptic neuron. This prolonged inhibitory effect leads to the sedative and hypnotic properties observed with this compound .
Comparison with Similar Compounds
Barbituric Acid: The parent compound of all barbiturates, barbituric acid itself is not pharmacologically active but serves as the backbone for various derivatives.
Uniqueness: 5-Sec-butylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its interaction with GABA receptors and the resulting effects on the central nervous system make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
5-butan-2-yl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUPMYFIGUZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872979 | |
Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14077-79-3, 73256-34-5 | |
Record name | NSC27275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC21064 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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